molecular formula C14H14N2O2S B2375989 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1384796-31-9

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2375989
M. Wt: 274.34
InChI Key: OLQSLPSNHZCPIB-UHFFFAOYSA-N
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Description

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, also known as MFPE, is a novel organic compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the pyrazole ring followed by the attachment of the furan and thiophene rings to the pyrazole ring. Finally, the ethanone group is attached to the pyrazole ring.

Starting Materials
Acetophenone, Hydrazine hydrate, Methyl vinyl ketone, 5-methylfuran-2-carboxaldehyde, Thiophene-2-carboxaldehyde, Sodium hydroxide, Sulfuric acid, Ethanol, Diethyl ether, Chloroform

Reaction
Step 1: Synthesis of 4,5-dihydro-1H-pyrazole-3-carboxylic acid - Acetophenone is reacted with hydrazine hydrate in the presence of sulfuric acid to form 4,5-dihydro-1H-pyrazole-3-carboxylic acid., Step 2: Synthesis of 4,5-dihydro-1H-pyrazol-1-yl)methyl)-5-methylfuran-2-carboxaldehyde - Methyl vinyl ketone is reacted with 4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of sodium hydroxide to form 4,5-dihydro-1H-pyrazol-1-yl)methyl)-5-methylfuran-2-carboxaldehyde., Step 3: Synthesis of 1-(3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiophene-2-carboxaldehyde - 5-methylfuran-2-carboxaldehyde and thiophene-2-carboxaldehyde are reacted with 4,5-dihydro-1H-pyrazol-1-yl)methyl)-5-methylfuran-2-carboxaldehyde in the presence of ethanol to form 1-(3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiophene-2-carboxaldehyde., Step 4: Synthesis of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 1-(3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiophene-2-carboxaldehyde is reacted with ethyl chloroformate in the presence of diethyl ether to form 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone.

Mechanism Of Action

The exact mechanism of action of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species, thereby reducing oxidative stress.

Biochemical And Physiological Effects

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also been found to reduce the levels of lipid peroxidation and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone.

Future Directions

There are several future directions for research on 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone. Another area of interest is the investigation of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone's potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Furthermore, more studies are needed to elucidate the exact mechanism of action of 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and its potential interactions with other drugs. Overall, 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Scientific Research Applications

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant effects in various animal models. 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has also shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by reducing oxidative stress and inflammation. In addition, 1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has been investigated for its anticancer properties, as it has been found to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

1-[5-(5-methylfuran-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-5-6-13(18-9)11-8-12(14-4-3-7-19-14)16(15-11)10(2)17/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQSLPSNHZCPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C(C2)C3=CC=CS3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(5-methylfuran-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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